molecular formula C7H6BrFO B151765 5-Bromo-2-fluorobenzyl alcohol CAS No. 99725-13-0

5-Bromo-2-fluorobenzyl alcohol

Cat. No. B151765
CAS RN: 99725-13-0
M. Wt: 205.02 g/mol
InChI Key: UOSBHJFKMGLWGX-UHFFFAOYSA-N
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Patent
US07897619B2

Procedure details

5-Bromo-2-fluorobenzaldehyde (commercially available from Aldrich) (150.0 g, 739 mmol) was charged into a 2 liter round bottom flask. The reaction mixture in the flask was immersed in an ice-water bath. Methylmagnesium bromide (270 mL, 812 mmol) was added dropwise via an addition funnel. The reaction mixture was stirred for one hour following completion of the addition. After the reaction was completed, the mixture was slowly poured into 500 mL ice water and 250 mL saturated ammonium chloride. The resulting aqueous solution was extracted with ether (800 mL×2) in a separation funnel. The combined ether layer was washed with brine and dried over sodium sulfate. Removal of the solvent gave the product (150 g, yield=93%). The product was used directly in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].C[Mg]Br>[Cl-].[NH4+]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH2:7][OH:8])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Step Two
Name
Quantity
270 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture in the flask was immersed in an ice-water bath
ADDITION
Type
ADDITION
Details
completion of the addition
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with ether (800 mL×2) in a separation funnel
WASH
Type
WASH
Details
The combined ether layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.